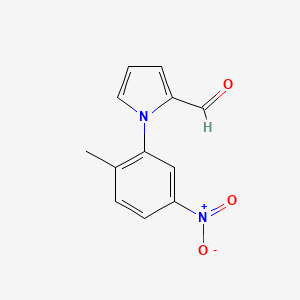

1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a nitro group at the 5-position and a methyl group at the 2-position of the phenyl ring, along with a formyl group attached to the pyrrole ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:

Nitration: The starting material, 2-methylphenyl, undergoes nitration to introduce the nitro group at the 5-position.

Pyrrole Formation: The nitrated compound is then subjected to a cyclization reaction with an appropriate reagent to form the pyrrole ring.

Formylation: Finally, the formyl group is introduced at the 2-position of the pyrrole ring through a formylation reaction, often using Vilsmeier-Haack conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

化学反応の分析

Types of Reactions: 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

生物活性

1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a methyl and nitro group, which influences its reactivity and biological interactions. The presence of the nitro group is particularly notable as it can undergo bioreduction to form reactive intermediates that may interact with various cellular components.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial properties.

The antibacterial mechanism primarily involves the compound's interaction with bacterial cells, leading to the inhibition of essential cellular processes. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis and interfering with metabolic pathways .

Research Findings

- Minimum Inhibitory Concentration (MIC) : The compound has been reported to have MIC values ranging from 7.8 µg/mL against Pseudomonas aeruginosa to 15.6 µg/mL against Listeria monocytogenes .

- Case Study : In vitro tests indicated that derivatives of pyrrole compounds demonstrated significant antibacterial activity, with some achieving complete bacterial death within 8 hours of exposure .

Antifungal Activity

In addition to its antibacterial properties, this compound also exhibits antifungal activity.

Research Findings

- Studies have shown that it can inhibit the growth of various fungal strains, with MIC values ranging from 16.69 to 78.23 µM against Candida albicans and other fungi .

- The structure-activity relationship (SAR) indicates that modifications to the pyrrole ring can enhance antifungal efficacy.

Anticancer Properties

The potential anticancer activity of this compound has garnered attention in recent research.

The compound's nitro group may play a crucial role in generating reactive intermediates capable of inducing cytotoxic effects in cancer cells. These intermediates can interact with DNA and proteins, leading to apoptosis in various cancer cell lines .

Research Findings

- In vitro studies have shown that this compound can significantly reduce cell viability in cancer cell lines, suggesting its potential as an anticancer agent .

Biochemical Interactions

The biochemical properties of this compound are characterized by its ability to interact with enzymes and proteins within biological systems.

Cellular Effects

The compound has been observed to influence cellular signaling pathways, gene expression, and metabolic processes through its interaction with nitroreductases, which catalyze the reduction of the nitro group . This interaction leads to oxidative stress and damage to cellular components over time.

Data Summary Table

| Biological Activity | MIC Values | Target Organisms | Mechanism |

|---|---|---|---|

| Antibacterial | 7.8 - 15.6 µg/mL | Pseudomonas aeruginosa, Listeria monocytogenes | Disruption of cell wall synthesis |

| Antifungal | 16.69 - 78.23 µM | Candida albicans | Inhibition of fungal growth |

| Anticancer | Varies by cell line | Various cancer cell lines | Induction of apoptosis via reactive intermediates |

特性

IUPAC Name |

1-(2-methyl-5-nitrophenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-9-4-5-10(14(16)17)7-12(9)13-6-2-3-11(13)8-15/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLKHBMJCLBYDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。